5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methyl group, a phenylethyl group, and an amine group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(1-phenylethyl)-2-furamide
- 5-methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- 5-methyl-N-(1-phenylethyl)pyridin-2-amine
Uniqueness
Compared to these similar compounds, 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring can lead to unique reactivity and potential biological activities .
Properties
Molecular Formula |
C12H16N2S |
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Molecular Weight |
220.34 g/mol |
IUPAC Name |
5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-8-13-12(15-9)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14) |
InChI Key |
ZJIQMPFFCHYYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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